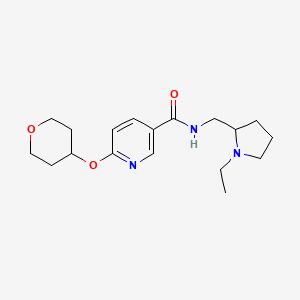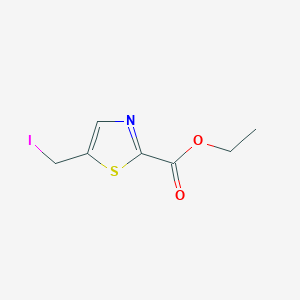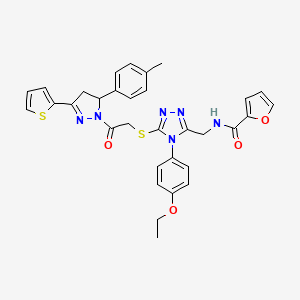
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a novel compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry. This compound is also known as EPPTB and has a molecular formula of C19H28N2O2.
作用機序
The mechanism of action of EPPTB involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and plays a crucial role in the survival of cancer cells. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects
EPPTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. Additionally, EPPTB has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases such as colitis.
実験室実験の利点と制限
One of the significant advantages of EPPTB in lab experiments is its ability to inhibit PARP, which makes it a useful tool for studying the role of PARP in various cellular processes. However, one of the limitations of EPPTB is its low solubility, which can make it challenging to work with in certain experimental setups.
将来の方向性
EPPTB has shown great potential in various areas of scientific research, and there are several future directions that researchers can explore. One of the significant areas of research is the development of EPPTB analogs with improved solubility and efficacy. Additionally, further studies are needed to understand the mechanism of action of EPPTB and its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, EPPTB is a novel compound that has shown great potential in various areas of scientific research. Its ability to inhibit PARP makes it a useful tool for studying the role of PARP in various cellular processes, and its potential applications in cancer therapy and anti-inflammatory treatments make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of EPPTB and its potential applications in other areas of research.
合成法
The synthesis of EPPTB involves a multi-step process that includes the reaction of 2-(bromomethyl)pyrrolidine with 1-ethylpiperazine, followed by the reaction of the resulting compound with 6-hydroxynicotinic acid. The final step involves the protection of the hydroxyl group using tetrahydro-2H-pyran-4-yl methanesulfonate to yield the desired compound.
科学的研究の応用
EPPTB has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its role in cancer treatment. Studies have shown that EPPTB can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-21-9-3-4-15(21)13-20-18(22)14-5-6-17(19-12-14)24-16-7-10-23-11-8-16/h5-6,12,15-16H,2-4,7-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDXIWUGSFNABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

![1-Ethynyl-3-fluorosulfonyloxy-5-[[4-(trifluoromethyl)phenyl]carbamoyl]benzene](/img/structure/B2511217.png)
![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)
![2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511220.png)




![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)